molecular formula C16H22BNO4 B15124096 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester

Cat. No.: B15124096
M. Wt: 303.2 g/mol
InChI Key: BQJWHDMVZLXMKC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by its unique structure, which includes a boronic acid ester group and a benzo[b][1,4]oxazine moiety.

Preparation Methods

The synthesis of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester typically involves the following steps:

    Formation of the benzo[b][1,4]oxazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the boronic acid ester group: This step often involves the reaction of the benzo[b][1,4]oxazine derivative with boronic acid or its derivatives in the presence of a catalyst.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using scalable reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H22BNO4

Molecular Weight

303.2 g/mol

IUPAC Name

2,2-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C16H22BNO4/c1-14(2)13(19)18-11-9-10(7-8-12(11)20-14)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3,(H,18,19)

InChI Key

BQJWHDMVZLXMKC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C(=O)N3)(C)C

Origin of Product

United States

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